tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Overview
Description
Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: is a chemical compound with the molecular formula C15H28N2O3. It is a derivative of cyclohexylamine and morpholine, featuring a tert-butyl carbamate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with trans-4-morpholinocyclohexanol as the starting material.
Reaction Steps: The hydroxyl group of trans-4-morpholinocyclohexanol is first converted to a leaving group, often by reacting with tosyl chloride in the presence of pyridine.
Carbamate Formation: The resulting tosylate is then reacted with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods:
Batch Production: The compound is often synthesized in batch reactors under controlled conditions to ensure purity and yield.
Purification: After synthesis, the product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), pyridine
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Cyclohexylamine derivatives: Similar in structure but lacking the morpholine and carbamate groups.
Morpholine derivatives: Similar in the morpholine component but differing in the cyclohexyl and carbamate groups.
Uniqueness: The presence of both the morpholine and tert-butyl carbamate groups makes tert-Butyl (trans-4-morpholinocyclohexyl)carbamate unique, providing it with distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in scientific research and various industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRDSMIEBGWQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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